molecular formula C12H25ClN2O3 B2838644 2-acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride CAS No. 2137099-20-6

2-acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride

Cat. No.: B2838644
CAS No.: 2137099-20-6
M. Wt: 280.79
InChI Key: RKYDOEXFADIMFZ-MERQFXBCSA-N
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Description

2-Acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride is a high-purity chemical compound offered for research and development purposes. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Sourcing data indicates this chemical is available internationally from multiple suppliers specializing in fine chemicals and pharmaceutical intermediates . Researchers are encouraged to contact our scientific support team for detailed specifications, including Certificate of Analysis (CoA), structural characterization data (such as NMR and MS), and specific packaging information. Please consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

2-acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3.ClH/c1-9(2)6-11(8-13)7-12(16)17-5-4-14-10(3)15;/h9,11H,4-8,13H2,1-3H3,(H,14,15);1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYDOEXFADIMFZ-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OCCNC(=O)C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)OCCNC(=O)C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Acetamidoethyl Group: This step involves the reaction of ethylamine with acetic anhydride to form N-acetylethylamine.

    Introduction of the Hexanoate Moiety: The next step involves the reaction of N-acetylethylamine with (3S)-3-(aminomethyl)-5-methylhexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the ester to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamidoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Treatment

Recent studies have indicated that 2-acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride exhibits anticancer properties. It has been identified as a candidate for treating solid tumors and has shown efficacy against certain types of cancer cells in vitro. The compound can be used alone or in combination with other therapeutic agents to enhance its anticancer effects .

Antiviral Properties

The compound has also demonstrated potential as an antiviral agent, particularly against viral infections such as HIV and hepatitis B. Research suggests that it may inhibit viral replication and improve the efficacy of existing antiviral therapies .

Combinatorial Chemistry

This compound is also utilized in combinatorial chemistry to create libraries of biologically active compounds. This approach allows for the rapid synthesis and screening of multiple derivatives, which can lead to the discovery of new drugs with enhanced properties .

Synthetic Routes

The synthesis of this compound involves several steps, including the formation of key intermediates through well-established organic reactions. The use of organozinc chemistry has been highlighted as a method for synthesizing derivatives that retain biological activity while improving solubility and stability .

Optimization Strategies

Research indicates that optimizing reaction conditions can significantly enhance yield and purity during the synthesis process. Techniques such as high-throughput screening are employed to identify the most effective synthetic pathways .

Clinical Trials

Clinical trials are underway to evaluate the safety and efficacy of this compound in humans, particularly for cancer treatment and viral infections. Preliminary results suggest promising outcomes, warranting further investigation into its therapeutic potential .

Laboratory Studies

In laboratory settings, this compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects at specific concentrations. These studies provide insight into the dose-dependent relationships between the compound's structure and its biological activity .

Mechanism of Action

The mechanism of action of 2-acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Score Key Differences
Target Compound C₁₁H₂₃ClN₂O₃ 266.77 2-Acetamidoethyl ester, aminomethyl Reference standard
(S)-Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride (714230-22-5) C₉H₁₉ClN₂O₂ 209.71 Methyl ester, aminomethyl 0.85 Simpler ester group; lower molecular weight
Ethyl 3-amino-5-methylhexanoate hydrochloride C₉H₂₀ClNO₂ 209.71 Ethyl ester, primary amine Lacks acetamido group; amine not methylated
(3S)-3-(Aminomethyl)-5-methylhexanoic acid C₈H₁₇NO₂ 159.23 Free carboxylic acid, aminomethyl Acid form; no ester or hydrochloride
Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride (726139-60-2) C₈H₁₆ClNO₂ 193.67 Pyrrolidine ring, ethyl ester 0.84 Heterocyclic structure; distinct backbone

Structural and Functional Differences

Ester Group Variations: The target compound’s 2-acetamidoethyl ester introduces an amide functional group, enhancing polarity compared to simpler methyl or ethyl esters (e.g., CAS 714230-22-5) . This group may improve resistance to enzymatic hydrolysis, making it more stable in biological matrices.

Stereochemical and Backbone Modifications :

  • The (3S)-configuration in the target compound is critical for its role as a stereospecific impurity marker. Analogs like ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride (CAS 726139-60-2) feature rigid heterocyclic backbones, which may limit conformational flexibility .

Acid vs. Ester Forms: The free acid form (C₈H₁₇NO₂) lacks the hydrochloride salt and ester group, significantly reducing its lipophilicity and altering pharmacokinetic behavior .

Pharmacological and Regulatory Considerations

  • The acetamidoethyl group may mitigate unintended receptor interactions observed in simpler esters .
  • Regulatory data for analogs (e.g., (2S)-2,5-diaminopentanamide dihydrochloride in ) highlight standard precautions (e.g., P261, P262) for handling amino ester hydrochlorides .

Q & A

Q. What are the key synthetic pathways for 2-acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride?

The synthesis typically involves multi-step processes, including condensation reactions, hydrolysis, and salt formation. For example, methyl ester analogs are synthesized via condensation of methyl acetoacetate with amines, followed by acid hydrolysis and HCl salt precipitation . Chiral synthesis is critical due to the (3S)-stereochemistry, requiring enantioselective catalysts or chiral starting materials to ensure optical purity .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Techniques include:

  • Nuclear Magnetic Resonance (NMR): To confirm the presence of the aminomethyl group, methylhexanoate backbone, and stereochemistry at the 3S position.
  • X-ray Crystallography: For absolute configuration determination, especially when resolving chiral centers.
  • High-Resolution Mass Spectrometry (HRMS): To validate molecular formula (C₁₁H₂₁ClN₂O₃) and isotopic patterns .

Q. What analytical methods are suitable for assessing purity and stability?

  • HPLC with UV/Vis or MS Detection: To quantify impurities and degradation products under varying pH and temperature conditions.
  • Thermogravimetric Analysis (TGA): To evaluate thermal stability and hygroscopicity, particularly for hydrochloride salts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinity data for this compound?

Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength). Methodological solutions include:

  • Surface Plasmon Resonance (SPR): To measure real-time binding kinetics with purified receptors.
  • Isothermal Titration Calorimetry (ITC): To quantify thermodynamic parameters (ΔH, ΔS) and validate affinity under controlled conditions .
  • Molecular Docking: To correlate structural features (e.g., aminomethyl group orientation) with experimental binding data .

Q. What strategies optimize this compound’s pharmacological profile for CNS-targeted studies?

  • Blood-Brain Barrier (BBB) Permeability Assays: Use in vitro models (e.g., PAMPA-BBB) to assess passive diffusion.
  • Metabolic Stability Screening: Incubate with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis) and guide structural modifications .
  • Receptor Selectivity Profiling: Test against panels of GPCRs or ion channels to minimize off-target effects .

Q. How does the compound’s stereochemistry influence its biological activity?

The (3S)-configuration is critical for interactions with chiral binding pockets in enzymes or receptors. Comparative studies using enantiomeric pairs (3S vs. 3R) can reveal stereospecific effects on potency and selectivity. For example, the (3S)-enantiomer may exhibit higher affinity for aminopeptidases due to optimal spatial alignment .

Q. What computational tools are effective for predicting its ADMET properties?

  • QSAR Models: Train on datasets of structurally similar compounds to predict solubility, logP, and toxicity.
  • Molecular Dynamics Simulations: Simulate interactions with lipid bilayers to estimate BBB penetration .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in toxicity profiles across studies?

  • Dose-Response Curves: Replicate assays at varying concentrations to identify threshold effects.
  • Cross-Species Comparisons: Test in human-derived cell lines (e.g., HepG2) and rodent models to clarify species-specific toxicity .
  • Mechanistic Studies: Use transcriptomics or proteomics to identify pathways affected at toxic doses .

Q. What experimental controls are essential for reproducibility in synthesis?

  • Chiral Purity Verification: Use chiral HPLC or polarimetry to confirm enantiomeric excess (>98%).
  • Salt Stoichiometry Analysis: Titration or elemental analysis to validate HCl:compound ratio .

Structural and Functional Comparisons

Q. How does this compound compare to structurally related analogs in terms of reactivity?

Unlike simpler esters (e.g., methyl 4-methyl-3-oxopentanoate), the acetamidoethyl group enhances solubility and stability in aqueous media, while the aminomethyl moiety enables covalent conjugation (e.g., Schiff base formation) in drug delivery systems .

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